molecular formula C4H4Br2O B8250610 2,2-Dibromocyclobutanone

2,2-Dibromocyclobutanone

Cat. No. B8250610
M. Wt: 227.88 g/mol
InChI Key: SAGKNGUQCUBERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dibromocyclobutanone is a useful research compound. Its molecular formula is C4H4Br2O and its molecular weight is 227.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dibromocyclobutanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dibromocyclobutanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization in Food Analysis

2,2-Dibromocyclobutanone, specifically its derivatives like 2-dodecylcyclobutanone, has been extensively researched for use as a marker in food analysis. Studies have demonstrated the synthesis and characterization of such compounds for identifying irradiated food. For instance, Boyd et al. (1991) focused on synthesizing and characterizing 2-dodecylcyclobutanone to mark irradiated chicken meat, using GC-MS for confirmation (Boyd et al., 1991). Similarly, Tewfik et al. (1999) developed a supercritical fluid extraction method to detect 2-alkylcyclobutanones in gamma-irradiated fish, highlighting the compound's role as a chemical marker for irradiated foods containing lipids (Tewfik et al., 1999).

Novel Synthesis Routes

Research has also delved into novel synthesis routes for geminal dibromocyclobutanes. Nordvik and Brinker (2003) explored synthesizing various 2-substituted cyclobutanone acetals, leading to the formation of geminal dibromocyclobutanes in significant yields (Nordvik & Brinker, 2003).

Applications in Chemical Synthesis

Further applications of 2,2-dibromocyclobutanone derivatives in chemical synthesis have been explored. For instance, Yu et al. (2014) detailed the facile synthesis of 2-methylenecyclobutanones, showcasing their utility as building blocks in synthesis due to their ability to undergo Baeyer–Villiger oxidation (Yu et al., 2014).

Application in Therapeutics

G. Kabalka and Min-Liang Yao (2003) synthesized a boronated aminocyclobutanecarboxylic acid, derived from a cyclobutanone structure, for potential use in neutron capture therapy, highlighting its therapeutic applications (Kabalka & Yao, 2003).

properties

IUPAC Name

2,2-dibromocyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2O/c5-4(6)2-1-3(4)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGKNGUQCUBERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1=O)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromocyclobutanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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